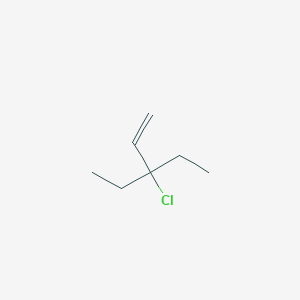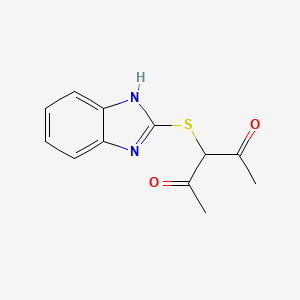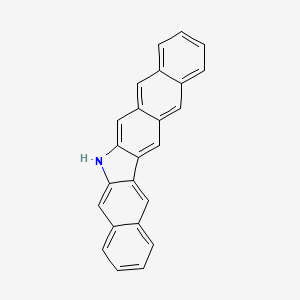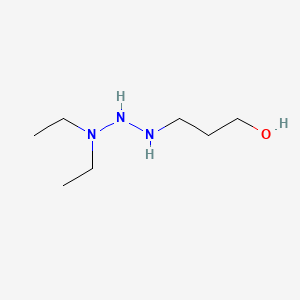
3-(2-Diethylaminohydrazinyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Diethylaminohydrazinyl)propan-1-ol is a chemical compound with the molecular formula C7H19N3O. It is a primary alcohol and a derivative of hydrazine, characterized by the presence of a diethylamino group and a hydrazinyl group attached to a propanol backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Diethylaminohydrazinyl)propan-1-ol typically involves the reaction of diethylamine with hydrazine, followed by the addition of propanol. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Diethylaminohydrazinyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The amino and hydrazinyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) can be used for reduction reactions.
Substitution: Various halogenated compounds can be used for substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Propanal and propanoic acid are major products formed from the oxidation of the primary alcohol group.
Reduction: Different hydrazine derivatives can be formed depending on the specific conditions and reagents used.
Substitution: Substituted hydrazine and amino derivatives are common products.
Wissenschaftliche Forschungsanwendungen
3-(2-Diethylaminohydrazinyl)propan-1-ol has several applications in scientific research:
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Diethylaminohydrazinyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The diethylamino and hydrazinyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropan-1-ol: A primary amine and alcohol with similar structural features.
Propan-1-ol: A primary alcohol with a simpler structure.
Hydrazine derivatives: Compounds with similar hydrazinyl groups.
Uniqueness
3-(2-Diethylaminohydrazinyl)propan-1-ol is unique due to the presence of both diethylamino and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1331-27-7 |
|---|---|
Molekularformel |
C7H19N3O |
Molekulargewicht |
161.25 g/mol |
IUPAC-Name |
3-[2-(diethylamino)hydrazinyl]propan-1-ol |
InChI |
InChI=1S/C7H19N3O/c1-3-10(4-2)9-8-6-5-7-11/h8-9,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
KGKKBNYECPRBFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)NNCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)
![2-[(But-2-en-1-yl)oxy]naphthalene](/img/structure/B14750306.png)
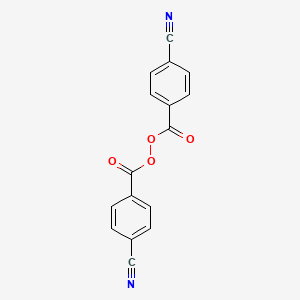

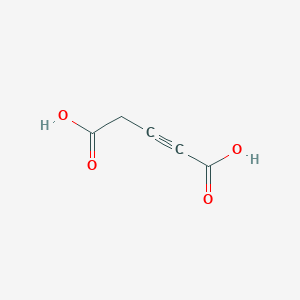
![(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14750326.png)
![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)

